4-(Pyridin-3-yloxy)benzonitrile hydrochloride
Overview
Description
4-(Pyridin-3-yloxy)benzonitrile hydrochloride is a chemical compound with the molecular formula C12H9ClN2O. It is a derivative of benzonitrile and pyridine, and it is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of 4-(Pyridin-3-yloxy)benzonitrile hydrochloride typically involves the reaction of 4-hydroxybenzonitrile with 3-chloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures. The resulting product is then purified and converted to its hydrochloride salt form .
Chemical Reactions Analysis
4-(Pyridin-3-yloxy)benzonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the pyridin-3-yloxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Scientific Research Applications
4-(Pyridin-3-yloxy)benzonitrile hydrochloride is used in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of biological pathways and interactions due to its ability to interact with specific proteins and enzymes.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(Pyridin-3-yloxy)benzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-(Pyridin-3-yloxy)benzonitrile hydrochloride can be compared with other similar compounds, such as:
4-(Pyridin-2-yloxy)benzonitrile: Similar structure but with the pyridine ring attached at a different position.
4-(Pyridin-4-yloxy)benzonitrile: Similar structure but with the pyridine ring attached at a different position.
4-(Pyridin-3-yloxy)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group. These compounds share similar chemical properties but differ in their reactivity and applications due to the differences in their functional groups and positions
Properties
IUPAC Name |
4-pyridin-3-yloxybenzonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O.ClH/c13-8-10-3-5-11(6-4-10)15-12-2-1-7-14-9-12;/h1-7,9H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMPIKVRSVMYFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC=C(C=C2)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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